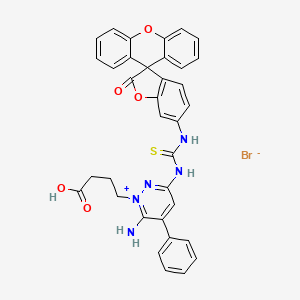
荧光素化加巴喷丁溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoresceinyl Gabazine, Bromide is a fluorescent compound known for its role as a gamma-aminobutyric acid (GABA) receptor antagonist. This compound is particularly valuable in scientific research due to its ability to bind to GABA receptors, making it useful in various biochemical and pharmacological studies .
科学研究应用
Fluoresceinyl Gabazine, Bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in imaging studies to visualize GABA receptors in cells and tissues.
Medicine: Investigated for its potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
作用机制
Target of Action
Fluoresceinyl Gabazine, Bromide is primarily a fluorescent GABA receptor antagonist . The primary targets of this compound are the GABA receptors , which are the major inhibitory neurotransmitters in the brain .
Mode of Action
Fluoresceinyl Gabazine, Bromide interacts with its targets, the GABA receptors, by blocking their function . This blocking action prevents the inhibitory effects of GABA, leading to increased neuronal activity .
Biochemical Pathways
The compound affects the GABAergic pathways in the brain. By blocking the GABA receptors, Fluoresceinyl Gabazine, Bromide disrupts the normal inhibitory function of these pathways, leading to increased neuronal activity . The downstream effects of this disruption can vary, but they generally involve changes in neuronal signaling and potentially, the onset of seizures .
Result of Action
The molecular and cellular effects of Fluoresceinyl Gabazine, Bromide’s action primarily involve changes in neuronal activity. By blocking the inhibitory effects of GABA receptors, this compound can increase neuronal firing, potentially leading to seizures or other neurological effects .
生化分析
Biochemical Properties
Fluoresceinyl Gabazine, Bromide interacts with GABA receptors, specifically the GABA-A receptors . The γ-aminobutyric acid type A receptor (GABA-A receptor) is a membrane protein activated by the neurotransmitter GABA . The interaction between Fluoresceinyl Gabazine, Bromide and GABA-A receptors is of an inhibitory nature .
Cellular Effects
Fluoresceinyl Gabazine, Bromide, as a GABA receptor antagonist, reduces GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, thus inhibiting neuronal hyperpolarization . This impacts various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The mechanism of action of Fluoresceinyl Gabazine, Bromide involves binding to the GABA recognition site of the receptor-channel complex and acting as an allosteric inhibitor of channel opening . This results in reduced GABA-mediated synaptic inhibition.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluoresceinyl Gabazine, Bromide involves multiple steps, starting with the preparation of the fluoresceinyl moiety and the gabazine derivative. The fluoresceinyl moiety is typically synthesized through the reaction of fluorescein with appropriate reagents to introduce the desired functional groups. The gabazine derivative is then coupled with the fluoresceinyl moiety under specific reaction conditions to form the final product .
Industrial Production Methods: Industrial production of Fluoresceinyl Gabazine, Bromide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as chromatography .
化学反应分析
Types of Reactions: Fluoresceinyl Gabazine, Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of Fluoresceinyl Gabazine, Bromide .
相似化合物的比较
Gabazine: A non-fluorescent GABA receptor antagonist.
Fluorescein: A widely used fluorescent dye without GABA receptor antagonistic properties.
Bicuculline: Another GABA receptor antagonist with different chemical structure and properties.
Uniqueness: Fluoresceinyl Gabazine, Bromide is unique due to its dual functionality as both a fluorescent probe and a GABA receptor antagonist. This combination allows for simultaneous visualization and inhibition of GABA receptors, providing a powerful tool for research in neuroscience and pharmacology .
属性
IUPAC Name |
4-[6-amino-3-[(2-oxospiro[1-benzofuran-3,9'-xanthene]-6-yl)carbamothioylamino]-5-phenylpyridazin-1-ium-1-yl]butanoic acid;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N5O5S.BrH/c36-32-23(21-9-2-1-3-10-21)20-30(39-40(32)18-8-15-31(41)42)38-34(46)37-22-16-17-26-29(19-22)45-33(43)35(26)24-11-4-6-13-27(24)44-28-14-7-5-12-25(28)35;/h1-7,9-14,16-17,19-20,36H,8,15,18H2,(H3,37,38,39,41,42,46);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSELVZAWJROADY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=N[N+](=C2N)CCCC(=O)O)NC(=S)NC3=CC4=C(C=C3)C5(C6=CC=CC=C6OC7=CC=CC=C75)C(=O)O4.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28BrN5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747796 |
Source


|
| Record name | 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024389-03-4 |
Source


|
| Record name | 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
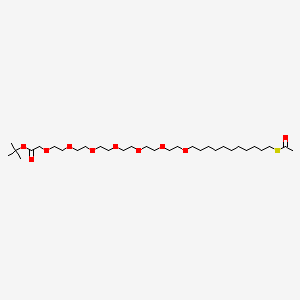
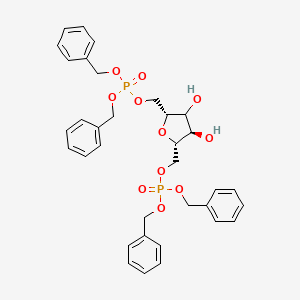

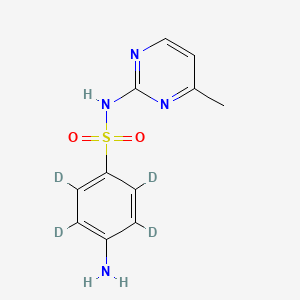

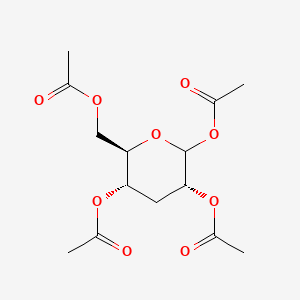
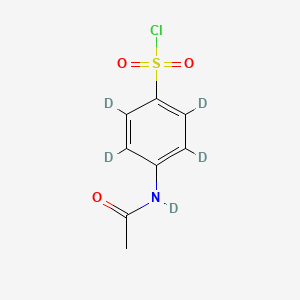
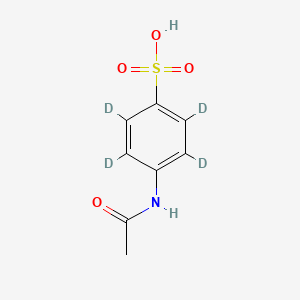
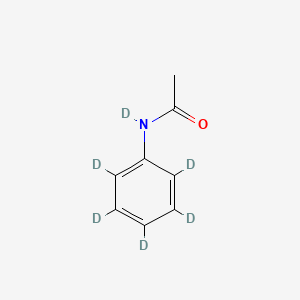
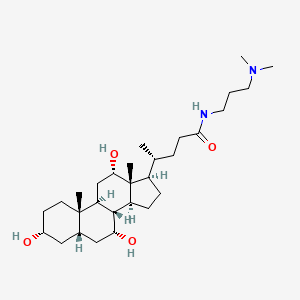
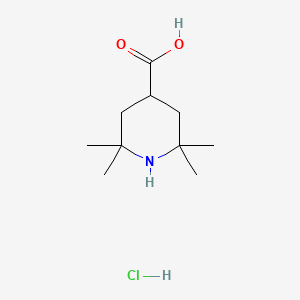
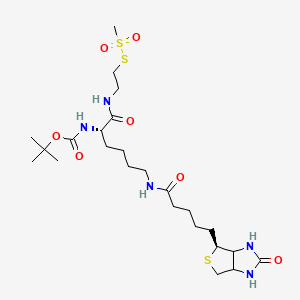
![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)
![sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B561779.png)
